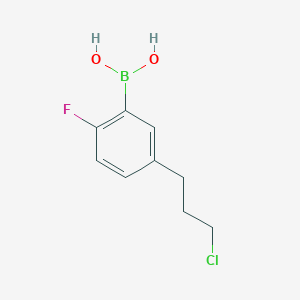

![molecular formula C13H18ClNO2 B3012054 5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride CAS No. 1707714-56-4](/img/structure/B3012054.png)

5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is a chemical compound with the formula C13H17NO2・HCl . It is produced by KISHIDA CHEMICAL CO., LTD .

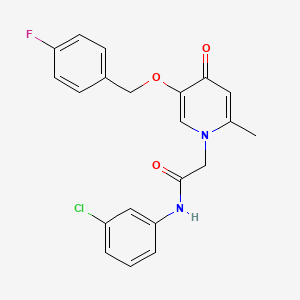

Molecular Structure Analysis

The molecular structure of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is based on a benzofuran core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .科学的研究の応用

- The synthesis of substituted piperidines and spiropiperidines allows for the design of potential drugs with diverse pharmacological activities .

- Understanding the pharmacology and metabolism of such compounds contributes to drug discovery and potential therapeutic interventions .

- Spiro[2-benzofuran-1,4’-piperidine] derivatives may hold promise as potential chemotherapeutic agents .

- Spiro[2-benzofuran-1,4’-piperidine] hydrochloride can serve as a substrate for such reactions, enabling the synthesis of complex molecules .

- Researchers explore the isolation, characterization, and biological evaluation of naturally occurring piperidines, including those with spiro[2-benzofuran-1,4’-piperidine] frameworks .

Medicinal Chemistry and Drug Design

Neuropharmacology and Sigma Receptor Ligands

Antitumor and Anticancer Research

Organic Synthesis and Multicomponent Reactions

Bioactive Natural Products

Materials Science and Chemical Synthesis

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth and seek medical attention if feeling unwell . It is also advised to avoid contact with heat/sparks/open flames/hot surfaces .

将来の方向性

Given the biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs.

作用機序

Target of Action

The primary target of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .

Mode of Action

The compound acts as a potent σ1 receptor ligand with extraordinarily high σ1/σ2 selectivity . It selectively binds to the σ1 receptor over more than 60 other receptors, ion channels, and neurotransmitter transporters .

Biochemical Pathways

The σ1 receptor is involved in various biochemical pathways. It modulates the function of multiple ion channels, G-protein coupled receptors (GPCRs), and other proteins. The activation of σ1 receptor can lead to various downstream effects, including modulation of calcium signaling, which can influence neuronal plasticity .

Pharmacokinetics

The compound is rapidly metabolized by rat liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . The same metabolites were formed by pooled human liver microsomes . Studies with seven recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the metabolites identified .

Result of Action

The compound displayed analgesic activity against neuropathic pain in the capsaicin pain model . This indicates that it acts as a σ1 receptor antagonist .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the metabolic stability of the compound could be enhanced by stabilizing the N-benzyl substructure

特性

IUPAC Name |

6-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-15-11-2-3-12-10(8-11)9-16-13(12)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRKGZZXOYYAIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(CCNCC3)OC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(3-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011971.png)

![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3011982.png)

![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)

![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B3011986.png)

![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)